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Abstract
ACH-000143 is a novel, potent, and orally active benzimidazole-derived agonist of the

melatonin receptors MT1 and MT2.[1][2][3] It exhibits subnanomolar potency and is

characterized as a peripherally preferred agent, showing promise in the treatment of metabolic

diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3]

Preclinical studies in diet-induced obese rat models have demonstrated its efficacy in reducing

liver triglycerides and steatosis.[1][2][3] An early safety assessment has indicated a favorable

profile, being devoid of hERG binding, genotoxicity, or behavioral alterations at significant

doses.[1][2][3] This document provides an in-depth technical overview of ACH-000143,

including its pharmacological data, mechanism of action, and the experimental protocols

utilized in its initial characterization.

Introduction
The physiological effects of melatonin are extensive, regulating circadian rhythms, sleep, and

metabolic processes.[4][5] These effects are primarily mediated through two high-affinity G

protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to Gαi/o

proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The modulation of

melatonin signaling in peripheral tissues is an emerging therapeutic strategy for metabolic

disorders.[1][2][3] ACH-000143 has been identified as a lead compound in a series of
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benzimidazole derivatives designed to target these peripheral melatonin receptors with high

potency and selectivity.[1][2][3]

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for ACH-
000143.

Table 1: In Vitro Receptor Binding and Functional Activity

Target Assay Type Value Units

Human MT1
Radioligand Binding

(Ki)
0.06 nM

Human MT2
Radioligand Binding

(Ki)
0.32 nM

Human MT1
Functional Agonism

(EC50)
0.06 nM

Human MT2
Functional Agonism

(EC50)
0.32 nM

Data presented as mean values.

Table 2: In Vivo Efficacy in a Diet-Induced Obese (DIO) Rat Model

Parameter Dosage (mg/kg, p.o.) Result

Plasma Glucose Reduction 10 -16.4% (p < 0.05)

30 -16.9% (p < 0.01)

Body Weight Gain 10 and 30 Significantly reduced

Liver Triglycerides 10 and 30 Significantly reduced

Hepatic Steatosis 10 and 30 Significantly reduced
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Study duration: 2 months of daily oral administration.[1][2][3]

Mechanism of Action and Signaling Pathway
ACH-000143 acts as a potent agonist at both MT1 and MT2 melatonin receptors.[1][2][3] Upon

binding, it initiates a conformational change in the receptor, leading to the activation of

associated inhibitory G proteins (Gαi/o).[4][5] This activation inhibits the enzyme adenylyl

cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP.[4]

[5] The reduction in cAMP levels subsequently downregulates the activity of protein kinase A

(PKA) and modulates downstream gene expression, including clock genes.[4][5] The MT2

receptor, in addition to coupling with Gαi, can also signal through Gαq, activating the

phospholipase C (PLC) pathway.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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